Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide
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Overview
Description
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide is a nitrofuran derivative known for its bacteriostatic and antiprotozoal properties. This compound is primarily used in scientific research due to its antibacterial and antiprotozoal activities.
Scientific Research Applications
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide has several scientific research applications:
Antibacterial Properties: It has been tested for its antibacterial activity against various bacterial strains.
Antiprotozoal Activity: The compound is also effective against certain protozoa, making it useful in parasitology research.
Carcinogenic Studies: Research has shown that this compound exhibits carcinogenic effects in animal models, making it a subject of interest in cancer research.
Renal Handling and Toxicity: Studies have investigated its renal handling and potential toxicity, providing insights into its pharmacokinetics and safety profile.
Preparation Methods
The synthesis of Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide involves the reaction of hydantoin with 3-(5-nitro-2-furyl)acrolein under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the monosodium salt. Industrial production methods focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide involves the inhibition of bacterial and protozoal growth. The compound interferes with the synthesis of nucleic acids and proteins, leading to cell death. It targets specific enzymes and pathways involved in these processes, contributing to its antibacterial and antiprotozoal effects.
Comparison with Similar Compounds
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties but different pharmacokinetics and toxicity profiles.
Furazolidone: Known for its antiprotozoal activity, it shares some structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of antibacterial and antiprotozoal activities, making it a valuable compound for diverse research applications.
Properties
CAS No. |
22060-47-5 |
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Molecular Formula |
C10H7N4NaO5 |
Molecular Weight |
286.18 |
IUPAC Name |
sodium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate |
InChI |
InChI=1S/C10H8N4O5.Na/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+; |
InChI Key |
LNKQENVGMUHHIX-NGTWICJZSA-M |
SMILES |
C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Akritoin sodium, Furazidine sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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